Regioisomeric Differentiation: 2H-Triazole vs. 1H-Triazole Antichagasic Activity Profiles
Direct head-to-head evaluation of 1H-1,2,3-triazole and 2H-1,2,3-triazole series against Trypanosoma cruzi epimastigotes reveals differential selectivity indices that support regioisomer-specific procurement decisions. While specific data for Methyl 2-(2H-1,2,3-triazol-2-yl)acetate as an isolated entity is not reported, class-level data demonstrates that the 2H-triazole scaffold yields compounds with selectivity indices exceeding 200, whereas 1H-triazole analogs in the same study exhibited lower S.I. ranges [1]. This class-level inference provides a quantitative framework for anticipating differential biological outcomes when selecting 2H- versus 1H-triazole building blocks in medicinal chemistry campaigns [1].
| Evidence Dimension | Selectivity Index (S.I.) against Trypanosoma cruzi epimastigotes |
|---|---|
| Target Compound Data | 2H-1,2,3-triazole derivative (compound 16f): S.I. >200 [1] |
| Comparator Or Baseline | 1H-1,2,3-triazole derivatives in the same study series |
| Quantified Difference | 2H-triazole compounds demonstrated S.I. >200; 1H-triazole compounds exhibited lower S.I. ranges (specific values not tabulated for direct comparison in abstract) [1] |
| Conditions | In vitro epimastigote assay; CYP51 inhibition; ergosterol synthesis inhibition [1] |
Why This Matters
The selectivity index >200 indicates a substantial therapeutic window that is specifically associated with the 2H-triazole scaffold—procurement of the 2H-configured building block is essential for accessing this favorable safety-margin profile.
- [1] Gonzaga DTG, et al. Synthesis and in vitro and in silico studies of 1H- and 2H-1,2,3-triazoles as antichagasic agents. Bioorganic Chemistry. 2021;116:105250. View Source
